9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is a synthetic organic compound known for its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of naphtho[2,3-b]thiophen-4-ones, which are characterized by a fused ring system containing both naphthalene and thiophene moieties. The benzylidene group attached to the naphtho[2,3-b]thiophen-4(9H)-one core enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of naphtho[2,3-b]thiophen-4(9H)-one with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antiproliferative activity, making it a candidate for cancer research.
Medicine: It has shown potential as an antimicrotubule agent, inhibiting tubulin polymerization and thus affecting cell division.
Wirkmechanismus
The mechanism of action of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one primarily involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but may have different substituents on the benzylidene group.
Naphtho[2,3-b]thiophen-4-ones: These lack the benzylidene group but retain the naphtho[2,3-b]thiophen-4-one core.
Benzylidene derivatives: Compounds with a benzylidene group attached to different core structures.
Uniqueness
9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is unique due to its specific combination of the naphtho[2,3-b]thiophen-4-one core and the benzylidene group. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
671248-07-0 |
---|---|
Molekularformel |
C19H12OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
9-benzylidenebenzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C19H12OS/c20-18-15-9-5-4-8-14(15)17(19-16(18)10-11-21-19)12-13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
XNYNFHKXIAAJPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=C2SC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.